1-(2,4-DIFLUOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE
Overview
Description
1-(2,4-DIFLUOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-DIFLUOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the difluorophenyl and furan groups. Common reagents used in these reactions include fluorinated aromatic compounds, furan derivatives, and sulfur-containing reagents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-DIFLUOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
1-(2,4-DIFLUOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-DIFLUOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-DIFLUOROPHENYL)-2-{[5-(2-THIENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE: Similar structure with a thiophene ring instead of a furan ring.
1-(2,4-DICHLOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE: Similar structure with chlorine atoms instead of fluorine atoms.
Uniqueness
1-(2,4-DIFLUOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE is unique due to the presence of both difluorophenyl and furan groups, which confer specific chemical properties and reactivity
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O3S/c15-8-3-4-9(10(16)6-8)11(19)7-22-14-18-17-13(21-14)12-2-1-5-20-12/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQCWZYKKSBHSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)C3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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